Methyl 4-(1,2-oxazol-4-yl)butanoate

Description

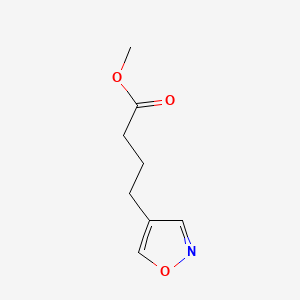

Methyl 4-(1,2-oxazol-4-yl)butanoate is a methyl ester derivative featuring a butanoate chain linked to a 1,2-oxazole heterocycle at the 4-position. The oxazole ring, a five-membered structure containing oxygen and nitrogen atoms, imparts distinct electronic and steric properties to the compound.

Properties

CAS No. |

141679-50-7 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 |

IUPAC Name |

methyl 4-(1,2-oxazol-4-yl)butanoate |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)4-2-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |

InChI Key |

YXDTYJGWORYRBV-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCC1=CON=C1 |

Synonyms |

4-Isoxazolebutanoicacid,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(1,2-oxazol-4-yl)butanoate with structurally related esters, emphasizing heterocyclic influences, substituent effects, and applications:

| Compound Name | Heterocycle | Substituents | Key Properties | Applications/Notes |

|---|---|---|---|---|

| This compound | 1,2-oxazole | Methyl ester, butanoate chain | Likely moderate polarity; electron-deficient ring may enhance electrophilic reactivity. | Potential intermediate for bioactive molecules; structural simplicity aids synthesis. |

| Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate | Benzotriazole | Ethyl ester, butanoate chain | Higher aromaticity and bulk; benzotriazole may confer UV stability and metal-binding affinity. | Laboratory research only; not for drug/household use due to safety constraints. |

| Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate | 1,2-oxazole (dimethyl) | Methyl ester, dimethylamino substituent | Increased steric hindrance; discontinued due to synthesis challenges or instability. | Discontinued; complex substituents likely hindered scalability. |

| Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate | 1,3-thiazole | Ethylamino group, methyl ester | Sulfur atom enhances π-electron richness; potential for nucleophilic substitution. | Discontinued; thiazole derivatives often explored in antimicrobial agents. |

Key Structural and Functional Differences:

Heterocyclic Core: 1,2-Oxazole: Electron-deficient due to adjacent oxygen and nitrogen, favoring electrophilic substitution reactions. Benzotriazole: Aromatic triazole fused with benzene increases molecular weight and UV absorption, useful in photostabilizers or corrosion inhibitors. However, safety concerns limit its use . 1,3-Thiazole: Sulfur atom enhances electron density, enabling nucleophilic attacks. Thiazole derivatives are common in bioactive molecules (e.g., sulfathiazole antibiotics) .

Substituent Effects: Ester Group: Methyl esters (vs. ethyl) generally lower lipophilicity, affecting membrane permeability in drug design. Amino/Alkyl Chains: Substituents like dimethylamino (in the discontinued oxazole analog) introduce steric hindrance, complicating synthesis or reducing stability .

Applications: this compound’s simplicity makes it a versatile scaffold for further functionalization.

Research Findings and Trends

- Synthetic Accessibility: Straightchain oxazole esters like this compound are more synthetically tractable than multi-substituted analogs (e.g., dimethylamino derivatives), which face discontinuation due to impractical synthesis .

- Safety Profiles: Ethyl benzotriazole butanoate’s SDS emphasizes stringent lab handling, suggesting higher hazards compared to oxazole/thiazole esters, which may have milder toxicity .

- Electrophilic Reactivity : The oxazole ring’s electron deficiency could facilitate reactions at the ester carbonyl, such as nucleophilic acyl substitutions, whereas thiazole’s electron-rich core may favor aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.